3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved by the cyclization of appropriate precursors such as catechols with ethylene glycol under acidic conditions.
Introduction of the Methylpropan-1-amine Group: This step involves the alkylation of the dihydrobenzo[b][1,4]dioxin core with a suitable alkylating agent like 2-bromo-2-methylpropane, followed by amination using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amines or thiols.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dihydrobenzo[b][1,4]dioxin moiety can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with an acrylic acid group instead of a methylpropan-1-amine group.
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Similar structure but with a hydroxyl group instead of a methylpropan-1-amine group.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Similar structure but with a boronic acid group instead of a methylpropan-1-amine group.
Uniqueness
The uniqueness of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine lies in its combination of the dihydrobenzo[b][1,4]dioxin core with a methylpropan-1-amine group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H15NO2
- Molecular Weight : 219.27 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antidepressant Effects : The compound exhibits significant binding affinity at serotonin receptors (5-HT1A receptor) and serotonin transporters. In animal models, it demonstrated antidepressant-like effects comparable to established antidepressants like fluoxetine .
- Antimycobacterial Activity : Research indicates that derivatives of the compound have shown potent inhibition against DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase), a target for tuberculosis treatment. This suggests potential use in treating mycobacterial infections .
- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It demonstrated notable cytotoxicity and inhibited cell proliferation through mechanisms that may involve apoptosis induction .
The mechanisms through which this compound exerts its biological effects include:
- Serotonergic Modulation : By acting on serotonin receptors, the compound can influence mood and anxiety-related behaviors.
- Inhibition of Enzymatic Activity : The inhibition of DprE1 is critical for its antimycobacterial activity, impacting the metabolic pathways of mycobacteria.
Case Study 1: Antidepressant-Like Effects
A study conducted on mice using the tail suspension and forced swim tests demonstrated that the compound significantly reduced immobility time, indicating antidepressant-like behavior. The binding affinity for the 5-HT1A receptor was measured at Ki=96 nM .
Case Study 2: Antimycobacterial Properties
In vitro assays revealed that derivatives based on this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Mycobacterium tuberculosis strains, highlighting its potential as a novel treatment strategy for tuberculosis .
Case Study 3: Antiproliferative Activity
In vitro studies assessed the cytotoxicity of the compound against breast and colon cancer cell lines. Results indicated IC50 values ranging from 10 to 30 µM, suggesting moderate to high efficacy in inhibiting cancer cell growth .
Data Table of Biological Activities
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3 |
InChI Key |
WSBCAVYVKZLGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.